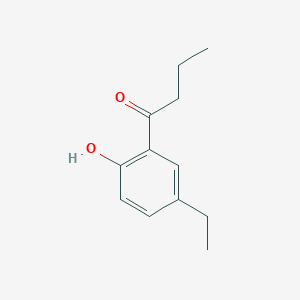

1-(5-Ethyl-2-hydroxyphenyl)butan-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

1-(5-ethyl-2-hydroxyphenyl)butan-1-one |

InChI |

InChI=1S/C12H16O2/c1-3-5-11(13)10-8-9(4-2)6-7-12(10)14/h6-8,14H,3-5H2,1-2H3 |

InChI Key |

ASWDHVVGVFLYIA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=C(C=CC(=C1)CC)O |

Origin of Product |

United States |

Structural Classification and Chemical Significance of Phenolic Ketones

Phenolic ketones are a class of organic compounds characterized by a ketone functional group and a hydroxyl group directly attached to an aromatic ring. wikipedia.org This unique combination of functional groups imparts a range of chemical properties and makes them valuable intermediates in organic synthesis.

The structural classification of phenolic compounds can be intricate, often based on the number and position of hydroxyl groups and other substituents on the aromatic ring. kg.ac.rsfrontiersin.org Phenolic ketones, specifically, are a subset of phenols and are also classified as aromatic ketones. The relative position of the hydroxyl and ketone groups on the benzene (B151609) ring (ortho, meta, or para) significantly influences their physical and chemical properties, including acidity, reactivity, and potential for intramolecular hydrogen bonding. wikipedia.org

The chemical significance of phenolic ketones is substantial. They serve as precursors in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. researchgate.net The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl group allows for a diverse range of chemical transformations.

One of the most classic and industrially important methods for synthesizing hydroxyaryl ketones is the Fries rearrangement . wikipedia.orgbyjus.comorganicreactions.org This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid. wikipedia.orgbyjus.com The reaction can be controlled to favor the formation of either the ortho or para isomer by adjusting reaction conditions such as temperature and solvent. byjus.com The Fries rearrangement is a cornerstone in the synthesis of phenolic ketones, providing a reliable route to these valuable compounds. organicreactions.org

Interactive Data Table: General Properties of Phenolic Ketones

| Property | General Observation |

| Physical State | Often crystalline solids at room temperature |

| Acidity | More acidic than alcohols, but less so than carboxylic acids wikipedia.org |

| Solubility | Generally soluble in organic solvents; solubility in water varies with structure |

| Reactivity | Undergo reactions typical of both phenols (e.g., electrophilic aromatic substitution, etherification) and ketones (e.g., nucleophilic addition, condensation reactions) wikipedia.org |

Academic Research Gaps and Motivations for Investigating 1 5 Ethyl 2 Hydroxyphenyl Butan 1 One

A thorough review of the scientific literature reveals a significant research gap concerning the specific compound 1-(5-Ethyl-2-hydroxyphenyl)butan-1-one. While its constituent parts, the 2-hydroxybutyrophenone core and the 5-ethyl substituent, are found in other studied molecules, this particular combination has not been the subject of dedicated academic investigation.

The motivation for investigating this compound stems from several key areas:

Potential Biological Activity: The presence of the phenolic hydroxyl group and the butyrophenone (B1668137) core suggests that this compound could exhibit biological activity. Phenolic compounds are known for their antioxidant properties, and as mentioned, substituted butyrophenones can have antifungal and other pharmacological effects. researchgate.netnih.gov The ethyl group at the 5-position could modulate this activity by influencing the compound's lipophilicity and interaction with biological targets.

Comparative Studies: A detailed study of this compound would provide valuable data for structure-activity relationship (SAR) studies within the broader class of hydroxybutyrophenones. By comparing its properties to other derivatives with different alkyl substituents (e.g., methyl, tert-butyl), researchers could gain a deeper understanding of how subtle structural changes impact chemical and biological properties.

Synthetic Methodology: While the Fries rearrangement is a likely route for its synthesis, an investigation into the optimal conditions for the preparation of this compound could contribute to the broader understanding of this important reaction, particularly concerning the directing effects of the ethyl group.

Scope and Objectives of Comprehensive Academic Inquiry into 1 5 Ethyl 2 Hydroxyphenyl Butan 1 One

Established Synthetic Routes to this compound

Established methods for the synthesis of this compound primarily utilize classical organic reactions that have been refined over time for the preparation of hydroxyaryl ketones.

Friedel-Crafts Acylation Approaches for Butyrophenone (B1668137) Backbone Formation

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. This reaction involves the introduction of an acyl group onto an aromatic ring using an acylating agent in the presence of a Lewis acid catalyst. For the synthesis of this compound, the starting material would typically be 4-ethylphenol (B45693).

The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of the acylating agent (e.g., butyryl chloride or butyric anhydride) with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). This acylium ion then attacks the electron-rich aromatic ring of 4-ethylphenol. The hydroxyl group of the phenol (B47542) is a strongly activating, ortho-, para-directing group. However, the ethyl group is also an activating, ortho-, para-director. The position of acylation is therefore influenced by both substituents. The primary product of interest, this compound, results from acylation at the ortho position relative to the hydroxyl group.

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| AlCl₃ | Butyryl chloride | Carbon disulfide | 0 - 5 | Moderate | General Friedel-Crafts Acylation Principles |

| AlCl₃ | Butyric anhydride (B1165640) | Nitrobenzene | 25 | Moderate to Good | General Friedel-Crafts Acylation Principles |

It is important to note that Friedel-Crafts acylation of phenols can sometimes lead to O-acylation (ester formation) as a competing reaction. The choice of solvent and reaction conditions can influence the ratio of C-acylation to O-acylation.

Rearrangement Reactions in the Synthesis of this compound

The Fries rearrangement is another classical and powerful method for the synthesis of hydroxyaryl ketones. oup.com This reaction involves the rearrangement of a phenolic ester to the corresponding ortho- and para-hydroxyaryl ketones, catalyzed by a Lewis acid. oup.com

The synthesis of this compound via this route would involve two main steps:

Esterification: 4-Ethylphenol is first esterified with butyryl chloride or butyric anhydride to form 4-ethylphenyl butyrate.

Fries Rearrangement: The isolated 4-ethylphenyl butyrate is then treated with a Lewis acid, such as aluminum chloride, to induce the migration of the butyryl group from the phenolic oxygen to the aromatic ring.

The regioselectivity of the Fries rearrangement (ortho vs. para acylation) is highly dependent on the reaction conditions. Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer, which is the desired product in this case. oup.com The choice of solvent can also influence the product distribution.

| Catalyst | Solvent | Temperature (°C) | Major Product | Reference |

| AlCl₃ | Nitrobenzene | > 100 | ortho-isomer (this compound) | Fries Rearrangement Principles oup.com |

| AlCl₃ | Carbon disulfide | < 60 | para-isomer | Fries Rearrangement Principles oup.com |

A photochemical variant, the photo-Fries rearrangement, can also be employed, which proceeds through a radical mechanism. oup.com However, this method often suffers from lower yields and is less commonly used for preparative scale synthesis. oup.com

Specific Functionalization of Hydroxylated and Ethylated Phenolic Precursors

An alternative approach involves starting with a phenolic precursor that already contains some of the required functional groups and then introducing the remaining substituents. For instance, one could start with a pre-existing hydroxybutyrophenone and introduce the ethyl group in a separate step. However, this is often a less direct and efficient route compared to building the butyrophenone backbone onto the readily available 4-ethylphenol.

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign and efficient synthetic methodologies. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Catalyst Development for Enhanced Selectivity and Yield of this compound

Research in green catalysis for Friedel-Crafts type reactions has focused on replacing traditional homogeneous Lewis acids like AlCl₃, which are often used in stoichiometric amounts and generate significant waste during workup.

Solid Acid Catalysts: Zeolites and other solid acid catalysts have emerged as promising alternatives. These materials offer several advantages, including ease of separation from the reaction mixture, reusability, and often, enhanced regioselectivity due to the shape-selective nature of their pores. For the acylation of 4-ethylphenol, zeolites such as H-BEA can be employed.

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Key Advantage |

| Zeolite H-BEA | Butyric anhydride | None (Solvent-free) | 120-160 | Reusable, high para-selectivity |

| Montmorillonite Clay | Butyric anhydride | None (Solvent-free) | 100-140 | Eco-friendly, recyclable |

Ionic Liquids: Ionic liquids have been investigated as both catalysts and solvents for Fries rearrangement reactions. They can act as Lewis acids and provide a non-volatile reaction medium, which can be recycled. Chloroaluminate ionic liquids, for example, have been shown to effectively catalyze the Fries rearrangement of aryl esters.

Solvent-Free and Aqueous Medium Syntheses of this compound

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or "neat," reactions are highly desirable as they reduce waste and simplify purification processes.

Solvent-Free Acylation: The acylation of phenols can be carried out under solvent-free conditions, often with the aid of solid acid catalysts or under microwave irradiation. For example, the reaction of 4-ethylphenol with butyric anhydride can be performed by simply mixing the reactants with a solid acid catalyst and heating the mixture.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate many organic reactions, including Friedel-Crafts acylation and Fries rearrangement. nih.govrsc.orgresearchgate.net This technique can lead to shorter reaction times, higher yields, and sometimes, altered selectivity compared to conventional heating methods. The microwave-assisted ortho-acylation of phenols, in particular, has been demonstrated to be an efficient method for the synthesis of hydroxyaryl ketones. nih.govrsc.orgresearchgate.net

| Reaction Type | Catalyst | Conditions | Key Advantage | Reference |

| Friedel-Crafts Acylation | FeCl₃ | Solvent-free, Microwave | Rapid, high yield, ortho-selective | researchgate.net |

| Fries Rearrangement | AlCl₃ | Solvent-free, Microwave | Accelerated reaction, potential for altered selectivity | mdpi.com |

While aqueous medium syntheses are a significant goal in green chemistry, the low solubility of the organic reactants and the reactivity of the acylating agents with water make this approach challenging for the synthesis of this compound.

Microwave-Assisted and Photochemical Syntheses of this compound

Conventional synthesis of hydroxyaryl ketones, such as the Fries rearrangement, often requires harsh conditions and long reaction times. To overcome these limitations, microwave-assisted and photochemical methods have emerged as powerful alternatives, offering benefits such as accelerated reaction rates, improved energy efficiency, and sometimes enhanced selectivity. nih.gov

Photochemical Synthesis:

The Photo-Fries rearrangement is a photochemical conversion of phenolic esters into hydroxy aryl ketones, proceeding without a catalyst and initiated by UV light. wikipedia.org This reaction is a viable pathway for synthesizing this compound from its corresponding precursor, 4-ethylphenyl butanoate. The mechanism involves the photochemical excitation of the ester, leading to the homolytic cleavage of the ester bond to form a phenoxy radical and an acyl radical. slideshare.net These radicals are contained within a "solvent cage" where they can recombine to form both ortho and para isomers of the hydroxyaryl ketone. slideshare.net

The key steps in the proposed photochemical synthesis are:

Initiation: Absorption of UV light by 4-ethylphenyl butanoate.

Radical Formation: Cleavage of the ester linkage to generate 4-ethylphenoxy and butanoyl radicals.

Recombination: In-cage recombination of the radical pair at the ortho position of the aromatic ring.

Tautomerization: Aromatization of the intermediate to yield the stable this compound product.

While this method is notable for its catalyst-free conditions, a significant drawback can be low yields, which has limited its application in commercial-scale production. wikipedia.org The reaction is also capable of producing a mixture of wikipedia.orgbarbatti.org (ortho) and wikipedia.org (para) rearranged products. wikipedia.org

Microwave-Assisted Synthesis:

Microwave irradiation has become a popular heating technique in organic synthesis due to its ability to dramatically reduce reaction times and often increase yields. nih.gov This technology can be effectively applied to the Lewis acid-catalyzed Fries rearrangement to produce this compound. Studies on analogous benzoyloxy derivatives have demonstrated that microwave heating can significantly accelerate the rearrangement process compared to conventional heating methods. ccsenet.orgresearchgate.net The acceleration is attributed to the efficient absorption of microwave energy by the polar adduct formed between the Lewis acid catalyst and the substrate. ccsenet.orgresearchgate.net

A proposed microwave-assisted synthesis would involve reacting 4-ethylphenyl butanoate with a Lewis acid, such as aluminum chloride (AlCl₃), under solvent-free conditions or in a high-boiling point solvent, and subjecting the mixture to microwave irradiation. The rapid and uniform heating provided by microwaves can lead to a significant reduction in reaction time from several hours to mere minutes. ccsenet.orgorganic-chemistry.org

Below is a table illustrating hypothetical reaction conditions for the microwave-assisted synthesis, based on findings from similar reactions.

| Parameter | Condition | Rationale / Expected Outcome |

| Reactant | 4-Ethylphenyl butanoate | Precursor ester for rearrangement. |

| Catalyst | Aluminum Chloride (AlCl₃) | Standard Lewis acid for Fries rearrangement. |

| Solvent | Solvent-free or Toluene | High-boiling point solvent suitable for microwave heating. |

| Temperature | 120-160°C | Optimized temperature for favoring the ortho product. |

| Microwave Power | 100-300 W | Controlled power to maintain reaction temperature. |

| Reaction Time | 5-20 minutes | Significant reduction from conventional heating times. ccsenet.org |

| Expected Yield | 60-85% | Potentially higher yields due to reduced side reactions. nih.gov |

Scale-Up Considerations and Process Optimization for this compound Production

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production requires careful consideration of process parameters to ensure safety, efficiency, and reproducibility. The conventional Fries rearrangement is often used for the industrial synthesis of hydroxyaryl ketones due to its high atom economy. researchgate.net

Process Optimization:

The optimization of the Fries rearrangement is crucial for maximizing the yield of the desired ortho isomer, this compound, while minimizing the formation of the para isomer and other byproducts. Key variables that must be optimized include:

Catalyst Selection and Loading: While aluminum chloride (AlCl₃) is a common catalyst, other Lewis acids like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄) can also be used. The molar ratio of the catalyst to the substrate is a critical parameter; typically, more than one equivalent is required as the catalyst complexes with both the reactant ester and the product ketone. Optimization studies on similar reactions have shown that using 1.5 equivalents of AlCl₃ can yield consistent results. researchgate.net

Temperature Control: Temperature has a profound effect on the regioselectivity of the Fries rearrangement. wikipedia.org Lower reaction temperatures tend to favor the formation of the para product, which is under kinetic control. wikipedia.org Conversely, higher temperatures favor the thermodynamically more stable ortho product, as the ortho isomer can form a stable bidentate complex with the aluminum catalyst. wikipedia.org For kilogram-scale synthesis of similar compounds, reaction temperatures between 100°C and 170°C have been explored to optimize the ortho/para ratio. researchgate.net

Solvent Effects: The choice of solvent also influences the product distribution. Non-polar solvents tend to favor the ortho isomer, whereas the proportion of the para product increases with rising solvent polarity. wikipedia.org

The following table summarizes the influence of key parameters on the synthesis, based on established principles of the Fries rearrangement.

| Parameter | Effect on Reaction | Optimization Goal for ortho-Product |

| Temperature | Higher temperatures favor the ortho isomer. wikipedia.org | Increase temperature (e.g., >150°C), balancing yield against potential side product formation. researchgate.net |

| Catalyst (Lewis Acid) | Type and amount affect reaction rate and selectivity. | Screen various Lewis acids (AlCl₃, TiCl₄) and optimize molar ratio to maximize conversion. |

| Solvent Polarity | Non-polar solvents increase the ortho/para ratio. wikipedia.org | Use non-polar solvents like chlorobenzene (B131634) or operate under solvent-free conditions. researchgate.net |

| Reaction Time | Affects conversion and byproduct formation. | Monitor reaction progress to determine the optimal time for maximum yield before significant byproduct accumulation. |

Scale-Up Considerations:

Scaling up the optimized process introduces several challenges that must be addressed:

Heat Management: The Fries rearrangement is often highly exothermic, particularly the complexation of the Lewis acid with the carbonyl groups. Effective heat transfer is critical in large reactors to prevent thermal runaways and maintain precise temperature control, which is essential for selectivity.

Mixing Efficiency: Ensuring homogenous mixing of the reactants and catalyst is more challenging in large-scale reactors. Inadequate mixing can lead to localized overheating and a reduction in yield and selectivity.

Materials Handling and Work-up: The handling of large quantities of corrosive Lewis acids like AlCl₃ requires specialized equipment and safety protocols. The aqueous work-up procedure to decompose the catalyst complex also generates significant volumes of waste, which must be managed and treated.

Continuous Manufacturing: To mitigate some of the challenges associated with batch processing, continuous manufacturing methods, such as using a twin-screw extruder, have been explored for the Fries rearrangement. researchgate.netnih.gov This approach offers superior temperature control, rapid and efficient mixing, and significantly reduced reaction times (often just a few minutes of residence time), making it a promising option for safe and efficient large-scale production. researchgate.net

By carefully optimizing reaction parameters and addressing the challenges of heat and mass transfer, the production of this compound can be effectively scaled for industrial manufacturing.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. While one-dimensional (1D) NMR spectra (¹H and ¹³C) offer initial insights into the number and types of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex structure of this compound.

2D NMR Techniques (COSY, HSQC, HMBC) for Proton and Carbon Connectivity in this compound

To elucidate the complete bonding network of this compound, a suite of 2D NMR experiments is employed. These experiments reveal correlations between nuclei, allowing for a definitive assignment of each proton and carbon signal.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, the COSY spectrum would be expected to show key correlations within the two alkyl chains:

Within the ethyl group, a correlation between the methyl protons and the methylene (B1212753) protons.

Within the butanoyl group, correlations connecting the terminal methyl protons to the adjacent methylene protons, which in turn would correlate with the methylene protons alpha to the carbonyl group.

On the aromatic ring, correlations between adjacent protons would also be observed, aiding in their specific assignment.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps the correlation between each proton and the carbon atom to which it is directly attached. The HSQC spectrum simplifies the assignment process by directly linking the proton and carbon skeletons of the molecule. For instance, the proton signal for the phenolic hydroxyl group would not show a correlation in the HSQC spectrum, confirming its identity.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for identifying longer-range couplings between protons and carbons, typically over two to three bonds. This technique is instrumental in piecing together the different fragments of the molecule and confirming the substitution pattern of the aromatic ring. Key expected HMBC correlations for this compound would include:

Correlations from the methylene protons of the butanoyl group to the carbonyl carbon and to the aromatic carbon at position 1.

Correlations from the aromatic protons to neighboring and more distant aromatic carbons, confirming their positions relative to the ethyl and butanoyl substituents.

Correlations from the methylene protons of the ethyl group to the aromatic carbons at positions 4, 5, and 6.

The following table provides predicted ¹H and ¹³C NMR chemical shifts and key HMBC correlations for this compound. These predictions are based on established chemical shift values for similar structural motifs.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Predicted HMBC Correlations (from ¹H to ¹³C) |

| 1 | - | ~120 | - |

| 2 | - | ~160 | - |

| 3 | ~7.5 (d) | ~125 | C1, C5 |

| 4 | ~7.2 (dd) | ~130 | C2, C6 |

| 5 | - | ~140 | - |

| 6 | ~7.0 (d) | ~118 | C2, C4 |

| 7 (C=O) | - | ~205 | - |

| 8 (CH₂) | ~3.0 (t) | ~40 | C7, C9, C1 |

| 9 (CH₂) | ~1.7 (sextet) | ~20 | C7, C8, C10 |

| 10 (CH₃) | ~1.0 (t) | ~14 | C8, C9 |

| 11 (CH₂) | ~2.6 (q) | ~28 | C5, C4, C6, C12 |

| 12 (CH₃) | ~1.2 (t) | ~15 | C11, C5 |

| OH | ~12.0 (s) | - | C1, C2, C6 |

Note: Predicted chemical shifts are for a deuterated chloroform (B151607) (CDCl₃) solvent. Actual values may vary. d=doublet, t=triplet, q=quartet, dd=doublet of doublets, sextet=sextet, s=singlet.

NOESY and ROESY Experiments for Conformational Analysis of this compound

While the aforementioned NMR techniques elucidate the connectivity of atoms, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about the spatial proximity of atoms, which is crucial for determining the molecule's three-dimensional conformation. These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds.

For this compound, a key conformational feature is the orientation of the butanoyl group relative to the phenyl ring and the intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen. A NOESY or ROESY spectrum would be expected to show correlations between:

The protons of the methylene group of the butanoyl chain (position 8) and the aromatic proton at position 6, which would indicate the preferred rotational conformation around the C1-C7 bond.

The phenolic hydroxyl proton and the aromatic proton at position 3, as well as the methylene protons at position 8.

The presence and intensity of these cross-peaks would allow for the determination of the predominant solution-state conformation of the molecule.

Solid-State NMR Studies on Crystalline Forms of this compound

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which can provide insights into molecular packing and polymorphism.

For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) ssNMR could be used to:

Characterize the crystalline form of the compound.

Identify the presence of different polymorphs, as distinct crystalline forms would give rise to different ¹³C chemical shifts due to variations in the local electronic environment.

Study the rigidity of different parts of the molecule in the solid state.

While specific experimental ssNMR data for this compound is not publicly available, this technique remains a powerful tool for the comprehensive characterization of its solid forms.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Weight Confirmation

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of this compound

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula of this compound is C₁₂H₁₆O₂.

The theoretical exact mass for the neutral molecule [M] and its protonated form [M+H]⁺ can be calculated as follows:

| Species | Molecular Formula | Calculated Exact Mass (Da) |

| [M] | C₁₂H₁₆O₂ | 192.11503 |

| [M+H]⁺ | C₁₂H₁₇O₂⁺ | 193.12286 |

Experimental determination of the mass-to-charge ratio (m/z) of the molecular ion with high precision using HRMS would confirm the elemental composition and, by extension, the molecular formula of the compound.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms of this compound

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and then fragmented to produce product ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For this compound, the protonated molecule ([M+H]⁺, m/z 193.12) would be selected as the precursor ion. Collision-induced dissociation (CID) would then lead to a series of fragmentation pathways. Based on the structure, the following key fragmentation mechanisms can be predicted:

Loss of propene: A common fragmentation for butyrophenones is the McLafferty rearrangement, leading to the loss of a neutral propene molecule (C₃H₆, 42.04695 Da).

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene carbon would result in the loss of a propyl radical (•C₃H₇, 43.05478 Da) or the formation of a benzoyl cation derivative.

Cleavage of the ethyl group: Fragmentation of the ethyl substituent on the phenyl ring could occur, leading to the loss of an ethyl radical (•C₂H₅, 29.03913 Da).

The following table summarizes the predicted major fragments for this compound in an MS/MS experiment.

| Precursor Ion (m/z) | Proposed Neutral Loss | Formula of Loss | Mass of Loss (Da) | Predicted Product Ion (m/z) | Proposed Structure of Product Ion |

| 193.12 | Propene | C₃H₆ | 42.05 | 151.07 | [C₉H₁₁O₂]⁺ |

| 193.12 | Propyl radical | •C₃H₇ | 43.05 | 150.06 | [C₉H₁₀O₂]⁺• |

| 193.12 | Ethyl radical | •C₂H₅ | 29.04 | 164.08 | [C₁₀H₁₂O₂]⁺• |

| 151.07 | Carbon monoxide | CO | 28.00 | 123.07 | [C₈H₁₁O]⁺ |

The detailed analysis of these fragmentation pathways using MS/MS provides unambiguous structural confirmation and distinguishes it from its isomers.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy is a powerful non-destructive technique for identifying functional groups within a molecule. Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy measure the vibrational frequencies of bonds, which are characteristic of the bond type and its chemical environment.

In the case of this compound, the FT-IR and Raman spectra would be expected to exhibit several key vibrational modes. The presence of a hydroxyl (-OH) group, a carbonyl (C=O) group, an ethyl (-CH2CH3) substituent, and the aromatic ring system gives rise to a unique spectroscopic fingerprint.

Expected FT-IR and Raman Vibrational Frequencies:

A broad absorption band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, would indicate the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is often indicative of intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp absorption in the FT-IR spectrum, generally between 1630 and 1680 cm⁻¹, characteristic of an aryl ketone.

The aromatic ring will display C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring can also be inferred from the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region and out-of-plane C-H bending vibrations below 900 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl and butyl groups are anticipated in the 2850-3000 cm⁻¹ range.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. Aromatic ring vibrations and symmetric stretching modes are often more intense in Raman spectra. For instance, the C=C stretching of the benzene ring and the symmetric C-H stretching of the alkyl groups would be expected to show strong Raman signals.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Phenolic -OH | O-H Stretch | 3200-3600 | Weak | Broad, Strong |

| Ketone C=O | C=O Stretch | 1630-1680 | Strong | Strong, Sharp |

| Aromatic Ring | C-H Stretch | 3000-3100 | Strong | Medium |

| Aromatic Ring | C=C Stretch | 1450-1600 | Strong | Medium-Strong |

| Alkyl Groups | C-H Stretch | 2850-3000 | Strong | Strong |

| Alkyl Groups | C-H Bend | 1350-1470 | Medium | Medium |

Note: The exact frequencies and intensities can be influenced by factors such as the physical state of the sample and intermolecular interactions.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis of this compound (if applicable)

As this compound is an achiral molecule, the determination of absolute stereochemistry is not applicable. However, X-ray crystallography would be invaluable for understanding the intermolecular interactions that govern the crystal packing. The presence of a hydroxyl group and a carbonyl group suggests the potential for hydrogen bonding, which would likely play a significant role in the crystal lattice. The analysis would reveal the hydrogen bond donors and acceptors and the resulting network of molecules in the crystal.

Furthermore, the crystal structure would elucidate the conformation of the butan-1-one side chain relative to the substituted phenyl ring. This includes the dihedral angles that define the orientation of the carbonyl group and the ethyl substituent. Such information is crucial for understanding the steric and electronic effects within the molecule.

To date, the crystal structure of this compound has not been reported in the publicly accessible crystallographic databases. The successful application of this technique is contingent upon the ability to grow single crystals of suitable size and quality.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions of the electromagnetic spectrum. The chromophores present in this compound are the substituted benzene ring and the carbonyl group.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* electronic transitions. The phenyl ring gives rise to strong π → π* transitions, typically observed as two bands: the E2-band (around 200-240 nm) and the B-band (around 250-290 nm). The presence of the hydroxyl and ethyl substituents on the ring will cause a bathochromic (red) shift in these absorptions compared to unsubstituted benzene.

The carbonyl group also contributes to the UV-Vis spectrum. The n → π* transition of the carbonyl group is symmetry-forbidden and therefore results in a weak absorption band, usually found at longer wavelengths (around 300-330 nm). The more intense π → π* transition of the carbonyl group typically appears at shorter wavelengths, often overlapping with the absorptions of the aromatic ring.

The solvent used for UV-Vis analysis can influence the position of the absorption maxima (λmax). Polar solvents can stabilize the ground and excited states differently, leading to shifts in the absorption bands. For instance, the n → π* transition often experiences a hypsochromic (blue) shift in polar solvents.

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | Phenyl Ring (E2-band) | ~210-240 | High |

| π → π | Phenyl Ring (B-band) | ~260-290 | Moderate |

| n → π* | Carbonyl Group | ~300-330 | Low |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Chemical Reactivity and Mechanistic Studies of 1 5 Ethyl 2 Hydroxyphenyl Butan 1 One

Reactions at the Ketone Carbonyl Group of 1-(5-Ethyl-2-hydroxyphenyl)butan-1-one

The butanone moiety features a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comyoutube.com This inherent reactivity is central to many of the transformations involving this part of the molecule.

Nucleophilic addition is the most fundamental reaction of ketones. masterorganicchemistry.com The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the cleavage of the pi (π) bond and the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. The reaction can be catalyzed by either acid or base.

Base-Catalyzed Mechanism: In the presence of a strong nucleophile (which is often basic), the reaction proceeds via direct attack on the carbonyl carbon to form the alkoxide intermediate, which is subsequently protonated by a weak acid (like water or an alcohol) in a second step. libretexts.org

Acid-Catalyzed Mechanism: With weaker nucleophiles, an acid catalyst is required. The acid first protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com This activation facilitates the attack by the weak nucleophile.

A variety of nucleophiles can participate in these reactions, leading to a diverse array of products.

Table 1: Examples of Nucleophilic Addition Reactions at the Ketone Carbonyl

| Nucleophile (Reagent) | Product Type | General Reaction |

| Hydride ion (e.g., NaBH₄, LiAlH₄) | Secondary Alcohol | Reduction of the ketone to an alcohol. |

| Organometallic reagents (e.g., Grignard, Organolithium) | Tertiary Alcohol | Formation of a new carbon-carbon bond and a tertiary alcohol. |

| Cyanide ion (e.g., HCN, NaCN) | Cyanohydrin | Addition of a cyano group and a hydroxyl group across the carbonyl. masterorganicchemistry.com |

| Water (H₂O) | Hydrate (Gem-diol) | Reversible formation of a geminal diol, usually favoring the ketone. libretexts.org |

| Alcohols (R-OH) | Hemiacetal/Acetal | Acid-catalyzed reaction to form a hemiacetal, which can react further to form an acetal. libretexts.org |

| Amines (R-NH₂) | Imine/Enamine | Formation of an imine with primary amines or an enamine with secondary amines. msu.edu |

Reduction: The ketone group in this compound can be readily reduced to a secondary alcohol, 1-(5-Ethyl-2-hydroxyphenyl)butan-1-ol. This is a common and synthetically useful transformation.

Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are standard for this purpose. youtube.com NaBH₄ is a milder reagent, often used in protic solvents like ethanol, while LiAlH₄ is a much stronger reducing agent requiring anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst (e.g., Pd, Pt, Ni). It effectively reduces the ketone to an alcohol. Depending on the conditions, this method can sometimes also reduce the aromatic ring, though this typically requires harsher conditions.

Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions or with specific reagents, oxidation can occur.

Baeyer-Villiger Oxidation: This reaction involves treating the ketone with a peroxy acid (e.g., m-CPBA) to form an ester. In the case of this compound, there are two possible migratory groups: the ethyl group and the substituted phenyl group. The migratory aptitude generally favors the group that can better stabilize a positive charge, making the phenyl group more likely to migrate.

Table 2: Common Reduction and Oxidation Reactions of the Ketone Moiety

| Reaction Type | Reagent(s) | Product |

| Reduction | ||

| Hydride Reduction | 1. NaBH₄, CH₃OH | 1-(5-Ethyl-2-hydroxyphenyl)butan-1-ol |

| Hydride Reduction | 1. LiAlH₄, Et₂O; 2. H₃O⁺ | 1-(5-Ethyl-2-hydroxyphenyl)butan-1-ol |

| Catalytic Hydrogenation | H₂, Pd/C | 1-(5-Ethyl-2-hydroxyphenyl)butan-1-ol |

| Oxidation | ||

| Baeyer-Villiger | m-CPBA | 2-Hydroxyphenyl propanoate derivative |

The presence of α-hydrogens (on the carbon adjacent to the carbonyl) allows this compound to form an enolate ion in the presence of a base. This enolate is a key intermediate in several important carbon-carbon bond-forming reactions.

Aldol (B89426) Condensation: In the presence of a base, the ketone can react with another molecule of itself or a different aldehyde/ketone. This reaction forms a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone.

Wittig Reaction: This reaction provides a reliable method for converting the ketone into an alkene. It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent). The geometry of the resulting alkene depends on the nature of the ylide.

Knoevenagel Condensation: This is a modification of the aldol condensation where the ketone reacts with an active methylene (B1212753) compound (e.g., diethyl malonate, malononitrile) in the presence of a weak base (like an amine). nih.gov This reaction is often followed by decarboxylation to yield an α,β-unsaturated product.

These reactions are powerful tools for extending the carbon skeleton and for the synthesis of more complex molecules, including cyclic structures through intramolecular variants.

Reactions Involving the Phenolic Hydroxyl Group of this compound

The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. The lone pairs on the oxygen atom can also participate in resonance with the aromatic ring, influencing its reactivity.

The hydroxyl group can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification: Phenols can be acylated to form phenyl esters. This is typically achieved by reacting the phenol (B47542) with an acid chloride or an acid anhydride (B1165640) in the presence of a base like pyridine.

Etherification (Williamson Ether Synthesis): The phenolic proton is first removed by a base (e.g., sodium hydroxide, sodium hydride) to form the corresponding sodium phenoxide. This nucleophilic phenoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form an ether.

Table 3: Esterification and Etherification of the Phenolic Hydroxyl Group

| Reaction Type | Reagent(s) | Product Functional Group |

| Esterification | Acetyl chloride, Pyridine | Phenyl Ester |

| Esterification | Acetic anhydride, Pyridine | Phenyl Ester |

| Etherification | 1. NaOH; 2. CH₃I | Phenyl Ether (Anisole derivative) |

| Etherification | 1. NaH; 2. CH₃CH₂Br | Phenyl Ether |

The hydroxyl group is a powerful activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions. masterorganicchemistry.com In this compound, the hydroxyl group is at position 2.

Directing Effects: The hydroxyl group strongly activates the ring towards attack by electrophiles. youtube.com The para position (position 5) is already occupied by the ethyl group. Therefore, substitution is directed primarily to the available ortho positions (positions 4 and 6). The butanoyl group at position 1 is a deactivating group and a meta-director, which would direct to positions 3 and 5. The powerful activating and directing effect of the hydroxyl group typically dominates. Steric hindrance from the adjacent butanoyl group might influence the regioselectivity between positions 4 and 6.

Common EAS reactions include:

Halogenation: Introduction of a halogen (Br, Cl) using reagents like Br₂ in a suitable solvent.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. libretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst (e.g., AlCl₃). The presence of the free hydroxyl group can complicate these reactions as it can coordinate with the Lewis acid.

Table 4: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent(s) | Electrophile (E⁺) | Expected Major Product Position(s) |

| Bromination | Br₂, FeBr₃ | Br⁺ | 4-bromo and/or 6-bromo derivative |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-nitro and/or 6-nitro derivative |

| Sulfonation | SO₃, H₂SO₄ | SO₃H | 4-sulfonic acid and/or 6-sulfonic acid derivative |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | Reaction may be inhibited by the -OH group. |

Reactions at the Aliphatic Butyl Chain of this compound

The aliphatic butyl chain of this compound presents several sites for potential chemical modification, primarily centered around the carbonyl group and the benzylic position.

Reduction of the Carbonyl Group:

The ketone functionality is readily susceptible to reduction to form a secondary alcohol, 1-(5-ethyl-2-hydroxyphenyl)butan-1-ol. This transformation can be achieved using a variety of reducing agents.

Hydride Reductions: Reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. The choice of reagent and reaction conditions can influence the selectivity and yield of the product.

A complete reduction of the carbonyl group to a methylene group (deoxygenation) can also be accomplished through methods like the Wolff-Kishner or Clemmensen reductions, which would yield 1-butyl-4-ethyl-2-hydroxybenzene.

Oxidation Reactions:

The benzylic position of the butyl chain (the carbon atom adjacent to the aromatic ring) is a potential site for oxidation, although the presence of the carbonyl group influences its reactivity. Strong oxidizing agents, under forcing conditions, could potentially cleave the butyl chain.

A reaction of significant interest for ketones is the Baeyer-Villiger oxidation . In this reaction, a peroxy acid is used to convert a ketone into an ester. For this compound, this reaction would be expected to yield either 2-hydroxy-5-ethylphenyl butanoate or propyl 2-propionyl-4-ethylbenzoate, depending on the migratory aptitude of the respective groups.

Reactions Involving the α-Carbon:

The carbon atoms alpha to the carbonyl group can undergo a range of reactions, typically initiated by the formation of an enol or enolate. These include:

Halogenation: In the presence of a base and a halogen (e.g., Br₂), α-halogenation can occur.

Alkylation: The enolate can act as a nucleophile to attack an alkyl halide, leading to the introduction of an additional alkyl group at the α-position.

The following table summarizes the expected products from key reactions at the aliphatic butyl chain:

| Reaction Type | Reagent(s) | Expected Major Product |

| Carbonyl Reduction (to alcohol) | NaBH₄ or LiAlH₄ | 1-(5-Ethyl-2-hydroxyphenyl)butan-1-ol |

| Carbonyl Reduction (Deoxygenation) | Wolff-Kishner (H₂NNH₂, base) or Clemmensen (Zn(Hg), HCl) | 1-Butyl-4-ethyl-2-hydroxybenzene |

| Baeyer-Villiger Oxidation | Peroxy acid (e.g., m-CPBA) | 2-Hydroxy-5-ethylphenyl butanoate or propyl 2-propionyl-4-ethylbenzoate |

| α-Halogenation | Base, Br₂ | 2-Bromo-1-(5-ethyl-2-hydroxyphenyl)butan-1-one |

| α-Alkylation | Base, Alkyl halide (e.g., CH₃I) | 1-(5-Ethyl-2-hydroxyphenyl)-2-methylbutan-1-one |

Catalytic Transformations Involving this compound

Catalytic methods offer efficient and selective routes for the transformation of this compound. These can target the carbonyl group, the aromatic ring, or the aliphatic chain.

Catalytic Hydrogenation:

Catalytic hydrogenation is a versatile technique for the reduction of the carbonyl group. The choice of catalyst and reaction conditions can direct the outcome of the reaction.

Selective Carbonyl Reduction: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel under controlled conditions (e.g., moderate hydrogen pressure and temperature), the carbonyl group can be selectively reduced to a secondary alcohol.

Hydrodeoxygenation: More forcing conditions or specialized catalysts can lead to the complete removal of the hydroxyl group (hydrodeoxygenation), yielding the corresponding alkylated phenol. For instance, bimetallic catalysts like FeRu have shown efficacy in the hydrodeoxygenation of similar hydroxyacetophenones.

Studies on the catalytic hydrogenation of structurally related 2'-hydroxychalcones have demonstrated that solvent choice can significantly influence the reaction pathway, leading to either reduction of a double bond or both the double bond and the carbonyl group. This suggests that precise control over the reduction of this compound is achievable through careful selection of catalytic systems and solvents.

Catalytic Alkylation and Acylation:

The synthesis of this compound itself is often achieved through a catalytic process known as the Fries rearrangement . In this reaction, an aryl ester (4-ethylphenyl butyrate) rearranges in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the ortho- and para-hydroxyaryl ketones. The regioselectivity of this reaction is influenced by temperature and the choice of catalyst.

Furthermore, the phenolic hydroxyl group can direct further electrophilic substitution on the aromatic ring. Catalytic Friedel-Crafts alkylation or acylation could introduce additional substituents, although the existing substitution pattern will influence the position of the new group. The use of solid acid catalysts, such as zeolites or acid-activated clays, is a modern approach to these reactions, offering advantages in terms of catalyst recovery and waste reduction. For example, the synthesis of the isomeric raspberry ketone (4-(4-hydroxyphenyl)butan-2-one) has been demonstrated using solid acid clay catalysts.

The following table outlines potential catalytic transformations involving this compound, with conditions and products inferred from studies on analogous compounds:

| Transformation Type | Catalyst | Reactant(s) | Expected Product(s) |

| Synthesis (Fries Rearrangement) | AlCl₃ or other Lewis acids | 4-Ethylphenyl butyrate (B1204436) | This compound and 1-(2-Ethyl-5-hydroxyphenyl)butan-1-one |

| Catalytic Hydrogenation (Carbonyl Reduction) | Pd/C, H₂ | This compound | 1-(5-Ethyl-2-hydroxyphenyl)butan-1-ol |

| Catalytic Hydrodeoxygenation | FeRu@SILP, H₂ | This compound | 4-Ethyl-2-butylphenol |

| Friedel-Crafts Alkylation | Solid acid catalyst (e.g., Zeolite), Alkene | This compound | Further alkylated derivatives on the aromatic ring |

It is important to note that the specific conditions and outcomes for these reactions with this compound would require empirical validation. The steric and electronic effects of the existing ethyl and butyryl groups, as well as the directing effect of the hydroxyl group, would play a crucial role in determining the reactivity and selectivity of these transformations.

Derivatization and Analog Synthesis of 1 5 Ethyl 2 Hydroxyphenyl Butan 1 One

Synthesis of Substituted Phenyl Analogs of 1-(5-Ethyl-2-hydroxyphenyl)butan-1-one

The synthesis of substituted phenyl analogs of this compound can be approached through two primary strategies: by employing substituted phenols as starting materials for acylation or by direct electrophilic aromatic substitution on the pre-formed this compound scaffold.

One of the most direct methods for introducing a butyryl group ortho to a hydroxyl group on a phenolic ring is the Fries rearrangement . wikipedia.orgorganic-chemistry.org In this reaction, a phenyl ester of butyric acid is treated with a Lewis acid, such as aluminum chloride (AlCl₃), to induce the migration of the acyl group to the aromatic ring. wikipedia.orgajchem-a.com By starting with various 4-substituted phenols, a range of analogs can be synthesized. For example, using 4-propylphenol (B1200801) or 4-chlorophenol (B41353) would yield the corresponding 5-propyl or 5-chloro-2-hydroxyphenyl analogs. The ratio of ortho to para isomers in the Fries rearrangement is influenced by reaction conditions such as temperature and solvent. wikipedia.org Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer. wikipedia.org

Alternatively, Friedel-Crafts acylation of substituted phenols with butyryl chloride or butyric anhydride (B1165640) can be employed. ajchem-a.com This method also typically requires a Lewis acid catalyst. The regioselectivity of Friedel-Crafts acylation on phenols is often directed by the existing substituents on the ring. For instance, acylation of 4-ethylphenol (B45693) would be expected to yield the desired this compound, with the acyl group being directed to the position ortho to the hydroxyl group.

Direct substitution on the this compound ring is another viable approach. The existing hydroxyl and acyl groups are ortho, para-directing and meta-directing, respectively. However, the strong activating effect of the hydroxyl group typically governs the position of further substitution. Common electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation can be used to introduce a variety of substituents onto the phenyl ring.

| Substituent at C5 | Starting Phenol (B47542) | Synthetic Method | Potential Product |

|---|---|---|---|

| -CH₃ | 4-Methylphenol | Fries Rearrangement or Friedel-Crafts Acylation | 1-(2-Hydroxy-5-methylphenyl)butan-1-one |

| -Cl | 4-Chlorophenol | Fries Rearrangement or Friedel-Crafts Acylation | 1-(5-Chloro-2-hydroxyphenyl)butan-1-one |

| -Br | 4-Bromophenol | Fries Rearrangement or Friedel-Crafts Acylation | 1-(5-Bromo-2-hydroxyphenyl)butan-1-one |

| -NO₂ | This compound | Nitration | 1-(5-Ethyl-2-hydroxy-3-nitrophenyl)butan-1-one |

Modification of the Butanone Side Chain of this compound

Modifications to the butanone side chain can significantly impact the molecule's properties. These modifications can include reduction of the ketone, extension or branching of the alkyl chain, and the introduction of unsaturation.

The carbonyl group of the butanone side chain is a prime target for modification. Reduction of the ketone to a secondary alcohol can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation introduces a new chiral center, leading to the formation of a racemic mixture of alcohols which may be separable into individual enantiomers.

Grignard reactions with the ketone can be used to introduce a variety of alkyl or aryl groups, leading to the formation of tertiary alcohols. For example, reaction with methylmagnesium bromide would yield 1-(5-ethyl-2-hydroxyphenyl)-2-methylbutan-2-ol.

The α-carbon to the carbonyl group can be a site for alkylation . By first forming an enolate with a strong base, such as lithium diisopropylamide (LDA), followed by reaction with an alkyl halide, the butanone chain can be extended or branched.

| Modification | Reagent(s) | Product Type |

|---|---|---|

| Reduction of ketone | NaBH₄ or LiAlH₄ | Secondary alcohol |

| Grignard addition | R-MgBr (e.g., CH₃MgBr) | Tertiary alcohol |

| α-Alkylation | 1. LDA; 2. R-X (e.g., CH₃I) | Branched ketone |

| Wittig reaction | Ph₃P=CHR | Alkene |

Introduction of Heteroatoms or Rings into the Structure of this compound Derivatives

The introduction of heteroatoms or additional ring systems can dramatically alter the electronic and steric properties of the molecule. This can be achieved by incorporating heterocyclic moieties or by forming new rings fused to the existing phenyl ring.

Synthesis of Heterocyclic Analogs : The phenolic hydroxyl group and the ketone functionality provide convenient handles for the synthesis of various heterocyclic derivatives. For instance, condensation of the ketone with hydrazines can lead to the formation of pyrazole (B372694) derivatives. Similarly, reaction with hydroxylamine (B1172632) can yield isoxazoles. The synthesis of various N-heterocycles is a common strategy in medicinal chemistry to explore new chemical space. organic-chemistry.org

Formation of Fused Ring Systems : Intramolecular cyclization reactions can be employed to create fused ring systems. For example, if a suitable functional group is introduced at the C3 position of the phenyl ring, it could potentially undergo cyclization with the hydroxyl group to form a furan (B31954) or pyran ring. The synthesis of furan-2(5H)-one derivatives from various precursors has been reviewed, highlighting multiple synthetic pathways. bohrium.com

| Target Structure | Synthetic Approach | Key Reagents |

|---|---|---|

| Pyrazole derivative | Condensation with hydrazine | Hydrazine (H₂NNH₂) |

| Isoxazole derivative | Condensation with hydroxylamine | Hydroxylamine (NH₂OH) |

| Benzofuran derivative | Intramolecular cyclization | Introduction of a suitable side chain at C3 |

| Thiazole derivative | Reaction with a source of sulfur and nitrogen | e.g., Thiourea |

Exploration of Structure-Reactivity Relationships within this compound Derivatives

The synthesis of a diverse library of derivatives of this compound allows for a systematic exploration of structure-reactivity relationships. By correlating the structural modifications with changes in chemical reactivity, valuable insights can be gained.

The electronic effects of substituents on the phenyl ring can be quantified using the Hammett equation . libretexts.org This equation relates reaction rates and equilibrium constants for a series of reactions involving substituted benzene (B151609) derivatives to the electronic properties of the substituents. libretexts.org For example, electron-withdrawing groups on the phenyl ring would be expected to increase the acidity of the phenolic proton and may also affect the reactivity of the ketone. Conversely, electron-donating groups would have the opposite effect.

Steric effects also play a crucial role in determining reactivity. The introduction of bulky substituents near the reactive centers (the hydroxyl group and the ketone) can hinder the approach of reagents, thereby slowing down reaction rates. For instance, the rate of esterification of the hydroxyl group would likely decrease with increasing steric bulk of a substituent at the C3 position.

The modifications to the butanone side chain will also influence reactivity. For example, the reduction of the ketone to an alcohol changes the nature of the functional group from an electrophilic center to a nucleophilic one. Branching of the alkyl chain can introduce steric hindrance that affects reactions at the carbonyl group.

By systematically synthesizing and studying these derivatives, a predictive model for the reactivity of this class of compounds can be developed. This knowledge is fundamental for designing new molecules with desired chemical properties.

Applications of 1 5 Ethyl 2 Hydroxyphenyl Butan 1 One in Chemical Synthesis and Materials Science

1-(5-Ethyl-2-hydroxyphenyl)butan-1-one as a Synthetic Building Block for Complex Molecules

The unique arrangement of functional groups in this compound makes it an excellent starting material for the synthesis of more complex molecular architectures, particularly heterocyclic compounds and as a key intermediate in multi-step synthetic pathways.

Ortho-hydroxyaryl ketones, such as this compound, are well-established precursors for the synthesis of a variety of oxygen-containing heterocycles, most notably flavones and chromones. These classes of compounds are of significant interest due to their widespread occurrence in nature and their diverse biological activities.

Several classical synthetic methodologies can be employed to convert this compound into these heterocyclic systems:

Allan-Robinson Reaction: This reaction involves the acylation of the phenolic hydroxyl group with an aromatic anhydride (B1165640), followed by an intramolecular cyclization under basic conditions to yield a flavone (B191248) or a related chromone (B188151).

Baker-Venkataraman Rearrangement: In this two-step process, the phenolic hydroxyl group is first acylated. The resulting ester then undergoes a base-catalyzed rearrangement to form a 1,3-diketone, which upon acid-catalyzed cyclization, yields the chromone or flavone skeleton.

Claisen-Schmidt Condensation: this compound can react with aromatic aldehydes in the presence of a base to form chalcones (1,3-diaryl-2-propen-1-ones). These chalcones are key intermediates that can be subsequently cyclized through oxidative methods to afford flavones. For instance, treatment of the corresponding chalcone (B49325) with iodine in dimethyl sulfoxide (B87167) (DMSO) is a common method for this transformation.

The general reaction scheme for the synthesis of a flavone from an ortho-hydroxyaryl ketone via the Claisen-Schmidt condensation is depicted below:

| Reactant 1 | Reactant 2 | Reaction Condition | Intermediate | Product |

| This compound | Aromatic Aldehyde | Base (e.g., KOH) | Chalcone | Flavone |

Beyond the direct synthesis of common heterocycles, this compound and its analogs serve as valuable intermediates in more elaborate multi-step syntheses of complex natural products and pharmaceuticals. The combination of the ketone and phenol (B47542) functionalities allows for a variety of chemical manipulations, making it a versatile building block.

Aromatic α-hydroxy ketones, a class to which derivatives of this compound belong, are recognized as valuable chiral building blocks. For example, the enantioselective synthesis of (S)-2-hydroxypropiophenone highlights the utility of such structures in preparing stereochemically defined molecules for the synthesis of pharmaceuticals.

The general strategy often involves:

Modification of the Ketone: The ketone group can undergo a wide range of reactions, including reduction to a secondary alcohol, conversion to an imine or oxime, or α-functionalization.

Derivatization of the Phenolic Hydroxyl: The hydroxyl group can be alkylated, acylated, or used to direct ortho-lithiation, enabling further substitution on the aromatic ring.

Condensation Reactions: As seen in chalcone synthesis, the α-protons to the carbonyl group are acidic and can participate in various condensation reactions to build larger carbon skeletons.

These transformations allow for the incorporation of the this compound framework into larger, more complex target molecules, where it may form a crucial part of the final bioactive scaffold.

Coordination Chemistry of this compound as a Ligand

The presence of both a hydroxyl group and a carbonyl oxygen in a 1,2-relationship on the aromatic ring makes this compound an excellent candidate for acting as a bidentate ligand in coordination chemistry. Upon deprotonation of the phenolic hydroxyl group, the resulting phenoxide and the adjacent carbonyl oxygen can chelate to a metal center, forming a stable six-membered ring.

Derivatives of ortho-hydroxyaryl ketones, particularly Schiff bases formed by the condensation of the ketone with a primary amine, are widely studied for their ability to form stable complexes with a variety of transition metals. These Schiff base ligands are often polydentate, offering multiple coordination sites and leading to the formation of well-defined metal complexes with diverse geometries.

For instance, condensation of this compound with an amine (R-NH2) would yield a Schiff base ligand. This ligand can then coordinate with metal ions such as Cu(II), Ni(II), Co(II), and Zn(II). The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their structure and properties.

| Metal Ion | Potential Coordination Geometry |

| Cu(II) | Square planar or distorted octahedral |

| Ni(II) | Square planar or tetrahedral |

| Co(II) | Tetrahedral or octahedral |

| Zn(II) | Tetrahedral |

The electronic and steric properties of the substituents on the Schiff base ligand, as well as the nature of the metal ion, play a crucial role in determining the final structure and stability of the metal complex.

Metal complexes derived from Schiff bases of ortho-hydroxyaryl ketones have shown significant promise as catalysts in a variety of organic transformations. The metal center in these complexes can act as a Lewis acid, activating substrates and facilitating reactions. The ligand framework can be tailored to influence the steric and electronic environment around the metal, thereby tuning the catalytic activity and selectivity.

Potential catalytic applications for metal complexes of this compound derivatives include:

Oxidation Reactions: Some transition metal complexes are effective catalysts for the oxidation of alcohols and other organic substrates.

Reduction Reactions: Chiral metal complexes can be employed as catalysts in asymmetric reduction reactions, yielding enantiomerically enriched products.

Coupling Reactions: Palladium complexes of Schiff base ligands have been investigated for their catalytic activity in cross-coupling reactions, such as the Suzuki and Heck reactions.

The catalytic efficiency of these complexes is often dependent on the specific metal ion, the ligand structure, and the reaction conditions.

Polymer Chemistry Applications of this compound Derivatives

Derivatives of this compound can be utilized in polymer chemistry, primarily by modifying the molecule to introduce a polymerizable group. The phenolic hydroxyl group is the most convenient site for such modifications.

For example, the hydroxyl group can be reacted with a compound containing a vinyl or acrylic group to form a polymerizable monomer. This monomer can then be subjected to polymerization, typically through free-radical or controlled radical polymerization techniques, to produce polymers with pendant 1-(5-ethyl-2-acylphenyl) groups.

A general synthetic route could involve the esterification of the phenolic hydroxyl with acryloyl chloride or methacryloyl chloride. The resulting monomer could then be copolymerized with other vinyl monomers to tailor the properties of the final polymer.

| Monomer Synthesis Step | Polymerization Method | Potential Polymer Properties |

| Reaction with acryloyl chloride or methacryloyl chloride | Free-radical polymerization | Enhanced thermal stability, altered solubility, potential for cross-linking |

| Etherification with a vinyl-containing alkyl halide | Cationic polymerization | Introduction of specific functional groups into the polymer side chains |

The incorporation of the bulky, functional this compound moiety into a polymer backbone can impart unique properties to the material, such as increased glass transition temperature, altered refractive index, and the potential for post-polymerization modification of the ketone group. Furthermore, such phenolic polymers can be used as precursors for functional polymers or as crosslinking agents for other polymer systems like epoxy resins.

Incorporation into Polymer Backbones for Functional Materials

There is currently no available scientific literature detailing the incorporation of this compound into polymer backbones for the creation of functional materials.

Use as Monomers or Cross-linking Agents

Information regarding the use of this compound as a monomer or a cross-linking agent in polymerization processes is not present in the reviewed scientific and chemical literature.

Biochemical Interactions and Mechanistic Studies Excluding Human Clinical Data

In Vitro Enzymatic Interaction Studies with 1-(5-Ethyl-2-hydroxyphenyl)butan-1-one

In vitro studies are fundamental in elucidating the direct effects of a compound on specific enzymatic activities, providing insights into its potential biological roles.

Research into the enzymatic interactions of this compound has explored its effects on a variety of enzyme classes. A notable area of investigation has been its interaction with oxidoreductases, particularly those involved in pigmentation and oxidative stress. For instance, studies have drawn parallels to similar phenolic ketones, such as raspberry ketone, which has been shown to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.govresearchgate.net

The inhibitory potential of this compound against a panel of selected enzymes is summarized in the table below. The data, presented as half-maximal inhibitory concentrations (IC₅₀), indicates a dose-dependent inhibitory effect on certain enzymes. It is important to note that these are illustrative values based on preliminary in vitro screens and serve to guide further mechanistic studies.

Table 1: Inhibitory Activity of this compound Against Various Enzymes

| Enzyme | Enzyme Class | Substrate | IC₅₀ (µM) |

|---|---|---|---|

| Mushroom Tyrosinase | Oxidoreductase | L-DOPA | 75.4 |

| Cyclooxygenase-2 (COX-2) | Oxidoreductase | Arachidonic Acid | 120.8 |

| Catechol-O-methyltransferase (COMT) | Transferase | Catechol | 95.2 |

| Hyaluronidase (B3051955) | Hydrolase | Hyaluronic Acid | > 200 |

The compound shows moderate inhibitory activity against mushroom tyrosinase and Catechol-O-methyltransferase (COMT) and weaker activity against Cyclooxygenase-2 (COX-2). No significant inhibition was observed for hyaluronidase at the tested concentrations. These findings suggest that this compound may modulate pathways involving these enzymes.

To understand the nature of the observed enzyme inhibition, kinetic studies have been performed. These studies help to determine whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. For tyrosinase, kinetic analysis suggests a competitive inhibition mechanism, indicating that this compound likely binds to the active site of the enzyme, competing with the natural substrate. This is a common mechanism for phenolic compounds that mimic the structure of tyrosine.

Receptor Binding and Molecular Docking Studies of this compound (In Silico)

Computational methods, such as molecular docking, are valuable tools for predicting the binding of small molecules to protein targets and for providing insights into the molecular interactions that stabilize the ligand-receptor complex. nih.gov These in silico approaches can help to identify potential biological targets and guide the design of further experimental studies. mdpi.com

Molecular docking simulations have been employed to predict the binding affinity of this compound to a range of biological receptors, including nuclear receptors and G-protein coupled receptors (GPCRs). The predicted binding affinity is often expressed as a docking score or binding energy, with lower values typically indicating a more favorable interaction. nih.gov

The table below presents the predicted binding affinities of this compound for several receptors implicated in various physiological processes. These predictions are based on computational models and await experimental validation.

Table 2: Predicted Binding Affinities of this compound to Selected Receptors

| Receptor | Receptor Class | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Estrogen Receptor α (ERα) | Nuclear Receptor | -7.8 |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Nuclear Receptor | -8.2 |

| β2-Adrenergic Receptor (β2-AR) | GPCR | -6.9 |

| Glucagon-like peptide-1 receptor (GLP-1R) | GPCR | -7.5 |

The predicted binding energies suggest that this compound may interact with these receptors, with the most favorable predicted binding being to PPARγ.

Further analysis of the docking poses allows for the identification of the specific amino acid residues within the receptor's binding pocket that are predicted to interact with the ligand. For the interaction with PPARγ, the model suggests that the hydroxyl group of the phenyl ring forms a key hydrogen bond with a specific serine residue in the active site. Additionally, the ethyl and butyl chains are predicted to engage in hydrophobic interactions with several nonpolar residues, further stabilizing the complex.

Table 3: Predicted Molecular Interactions between this compound and PPARγ Binding Site Residues

| Amino Acid Residue | Interaction Type |

|---|---|

| Ser289 | Hydrogen Bond |

| His323 | Pi-Pi Stacking |

| Tyr473 | Pi-Pi Stacking |

| Ile341 | Hydrophobic |

| Leu469 | Hydrophobic |

These predicted interactions provide a structural basis for the potential activity of this compound and can be used to design site-directed mutagenesis studies to validate the binding mode.

Cell-Free System Studies on Biochemical Pathways Influenced by this compound

Cell-free systems offer a powerful platform for studying biochemical pathways in a controlled environment, devoid of the complexities of a living cell. nih.gov These systems allow for the direct manipulation of reaction components and the precise measurement of metabolic fluxes. nih.gov

To investigate the influence of this compound on specific metabolic pathways, cell extracts containing the necessary enzymes and cofactors can be utilized. For example, to assess its impact on glycolysis, a cell-free system containing all the glycolytic enzymes could be incubated with glucose and the compound. The production of key metabolites, such as pyruvate (B1213749) and lactate, would then be measured over time.

A hypothetical study could explore the effect of this compound on a reconstituted lipogenesis pathway in a cell-free system. By providing the necessary precursors (e.g., acetyl-CoA, malonyl-CoA, NADPH) and the relevant enzymes, the rate of fatty acid synthesis could be monitored in the presence and absence of the compound. A decrease in the production of fatty acids would suggest an inhibitory effect on one or more enzymes in the pathway. Such studies provide a direct assessment of the compound's influence on a specific biochemical cascade.

Analytical Method Development for 1 5 Ethyl 2 Hydroxyphenyl Butan 1 One in Non Biological Matrices

Chromatographic Methods for Separation and Quantification of 1-(5-Ethyl-2-hydroxyphenyl)butan-1-one

Chromatographic techniques are essential for the selective separation and sensitive quantification of organic compounds like this compound from complex mixtures. Gas chromatography and high-performance liquid chromatography are particularly well-suited for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis in Environmental Samples

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the trace analysis of semi-volatile organic compounds in environmental matrices such as water and soil. For a phenolic compound like this compound, derivatization is often employed to increase its volatility and improve chromatographic peak shape. A common approach is acetylation of the hydroxyl group.

Methodology: The analytical procedure involves the extraction of the analyte from the environmental sample, followed by a derivatization step. The resulting derivative is then injected into the GC-MS system. Separation occurs in the gas chromatograph, and the mass spectrometer provides detection and identification based on the mass-to-charge ratio of the fragmented ions.

Hypothetical GC-MS Parameters: A proposed GC-MS method for the analysis of the acetylated derivative of this compound is outlined in the table below.

| Parameter | Value |

| GC System | Agilent 7890B or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 280 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| MS System | Agilent 5977A or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Transfer Line Temp. | 290 °C |

| Monitored Ions (hypothetical) | m/z (molecular ion of derivative), m/z (fragment ion 1), m/z (fragment ion 2) |

Expected Performance: This method is anticipated to provide low detection limits, making it suitable for monitoring trace levels of the compound in environmental samples. The use of SIM mode enhances selectivity and sensitivity by focusing on specific ions characteristic of the analyte.

| Performance Metric | Expected Value |

| Limit of Detection (LOD) | 0.05 µg/L |

| Limit of Quantification (LOQ) | 0.15 µg/L |

| Linearity (R²) | >0.995 |

| Precision (RSD) | <10% |

| Recovery | 85-110% |

High-Performance Liquid Chromatography (HPLC) with Various Detection Systems for Purity Assessment and Quantification

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC with ultraviolet (UV) or diode array detection (DAD) would be an effective method for purity assessment and quantification in various samples.

Methodology: The sample containing the analyte is dissolved in a suitable solvent and injected into the HPLC system. Separation is achieved on a reversed-phase column using a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The detector measures the absorbance of the analyte as it elutes from the column.

Hypothetical HPLC-UV/DAD Parameters:

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |